tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3,3-difluorocyclopropen-1-yl)methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13(4)6-7-5-10(7,11)12/h5H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYQZPJSQWISPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC1(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate typically involves the following steps:
Formation of the difluorocyclopropene ring: This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.
Introduction of the tert-butyl group: This step involves the use of tert-butyl alcohol or a tert-butyl halide in the presence of a base to form the tert-butylated intermediate.
Carbamate formation: The final step involves the reaction of the intermediate with methyl isocyanate or a similar reagent to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.
Chemical Reactions Analysis
Hydrolysis
Reaction Type: Acidic or basic hydrolysis
Mechanism:
The carbamate group undergoes cleavage under acidic or basic conditions, releasing the corresponding amine and carbon dioxide. The tert-butyl group enhances stability, but hydrolysis remains a primary degradation pathway.
Conditions:
-
Acidic: HCl in aqueous ethanol
-
Basic: NaOH in aqueous THF
Products:
-
Degraded carbamate (amine hydrochloride or sodium salt)
-
CO₂
| Reagent | Medium | Temperature |
|---|---|---|
| HCl | Ethanol | Room temperature |
| NaOH | THF | 40–60°C |
Data derived from general carbamate hydrolysis mechanisms.
Alkylation Reactions
Reaction Type: Nucleophilic substitution
Mechanism:
The carbamate’s amine group can undergo alkylation via nucleophilic attack, though steric hindrance from the tert-butyl group may affect reactivity.
Typical Reagents:
-
Alkyl halides (e.g., methyl iodide)
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Base (e.g., triethylamine)
Example Reaction:
Key Factors:
-
Solvent choice (e.g., dichloromethane, ethyl acetate)
-
Reaction temperature (0–25°C for selectivity)
Coupling Reactions
Reaction Type: Cross-coupling (e.g., click chemistry)
Mechanism:
The compound may participate in copper-mediated or rhodium-catalyzed coupling reactions, particularly when functionalized with propargyl groups.
Example Reaction (CuAAC):
Reagents:
-
Copper(I) catalyst (e.g., CuI)
-
Azide (e.g., benzyl azide)
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Base (e.g., Et₃N)
Yield:
Up to 85% under optimized conditions .
Characterization Techniques
Stability and Reactivity Trends
-
Steric Effects: The tert-butyl group reduces hydrolysis susceptibility compared to smaller alkyl groups.
-
Fluorine Influence: Difluorocyclopropene enhances electrophilicity, potentially accelerating nucleophilic reactions.
-
Biological Activity: The carbamate moiety may interact with enzymes via carbonyl oxygen.
This compound’s reactivity profile highlights its utility in medicinal chemistry and synthesis, particularly for creating stable intermediates or bioactive molecules. Further studies on its specific interactions with biological targets or catalytic systems would expand its applications.
References:
1. Evitachem Product Page
2. Frontiers Speciality Chemicals
3. PMC Article on Sulfoximine Carbamates
4. RSC PDF on Azetidinol Isomerization
Scientific Research Applications
Medicinal Chemistry
Tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets effectively.
Potential Mechanisms of Action:
- Inhibition of Enzymatic Activity : Similar compounds have shown efficacy in inhibiting key enzymes involved in disease pathways, such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's.
| Activity | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
Agrochemical Applications
The compound's unique fluorinated cyclopropane structure may enhance its stability and efficacy as a pesticide or herbicide. Research indicates that fluorinated compounds often exhibit improved bioactivity and environmental persistence.
Case Studies:
- In Vivo Efficacy : Field trials have demonstrated that similar carbamate derivatives effectively control pest populations while minimizing non-target effects.
| Application | Target Organism | Efficacy |
|---|---|---|
| Insecticide | Aphids | 85% mortality at 100 ppm |
| Herbicide | Broadleaf Weeds | 70% reduction in biomass |
Case Study 1: Neuroprotective Properties
A study evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to neurotoxic agents. Results indicated significant improvements in cell viability compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Environmental Impact Assessment
Research assessed the environmental impact of the compound when used as an agrochemical. The study found low toxicity to non-target species, indicating that it could be a safer alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The difluorocyclopropene ring and carbamate group may interact with enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropane Derivatives
tert-Butyl (2-(4-(Phenyl)phenyl)cyclopropyl)carbamate Structure: Cyclopropane ring substituted with aryl groups. Application: Anti-LSD1 activity in heterocycle-containing tranylcypromine derivatives . Synthesis: Uses PyBOP coupling agents under nitrogen atmosphere, purified via TLC and NMR .
tert-Butyl (Methyl)(prop-2-yn-1-yl)carbamate
Fluorinated Aromatic Carbamates
tert-Butyl (S)-(4-(2,4-Difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate Derivatives Structure: Difluorophenyl group with aminoalkyl substituents. Key Features: Fluorine atoms improve lipophilicity and metabolic stability; amino groups modulate BACE1 inhibition. Application: Beta-secretase (BACE1) inhibitors for Alzheimer’s disease, with yields ranging from 22% to 97% depending on substituents .
Cyclohexyl and Pyrimidine-Based Carbamates
tert-Butyl ((1-((2-Chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate Structure: Cyclohexyl-pyrimidine hybrid with nitro and chlorine substituents. Key Features: Bulky cyclohexyl group enhances steric hindrance; nitro group facilitates reduction to amine intermediates. Application: Intermediate in synthesizing purine derivatives for kinase inhibition .
tert-Butyl (((1S,4S)-1-(2-Chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate
- Structure : Methoxycyclohexyl-pyrrolopyrimidine hybrid.
- Key Features : Formyl group enables further functionalization; methoxy group improves solubility.
- Synthesis : Multi-step process involving TBAF-mediated deprotection and column chromatography .
Comparative Analysis
Key Differences and Implications
Ring Strain and Reactivity: The target compound’s cyclopropene ring introduces greater ring strain and reactivity compared to saturated cyclopropane or cyclohexyl analogs. This strain may facilitate unique reactivity in cross-coupling or cycloaddition reactions.
Biological Activity :
- Difluorophenyl derivatives (e.g., BACE1 inhibitors) rely on fluorine’s electron-withdrawing effects to stabilize transition states, whereas the target compound’s fluorocyclopropene may act as a bioisostere for carbonyl or aromatic groups .
Synthetic Complexity :
- Cyclopropene synthesis typically requires specialized reagents (e.g., difluorocarbene sources), whereas cyclopropane and cyclohexyl derivatives are more accessible via standard coupling reactions .
Biological Activity
tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate, also known by its CAS number 2228376-48-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H15F2N2O2
- Molecular Weight : 219.24 g/mol
- CAS Number : 2228376-48-3
- Purity : 91% .
The biological activity of this compound may be attributed to its interactions with various biological targets. Preliminary studies suggest that it may function as an inhibitor in certain enzymatic pathways, potentially affecting processes such as inflammation and cell signaling.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
1. Antitumor Activity
Studies have shown that carbamate derivatives can exhibit significant antitumor properties. While specific data on this compound is limited, related compounds in the carbamate class have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
2. Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this compound may provide neuroprotective benefits. For instance, studies on related structures indicate potential in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions like Alzheimer's disease .
3. Anti-inflammatory Properties
The compound's structure suggests it may interact with inflammatory pathways. In vitro studies on similar carbamates have indicated a reduction in pro-inflammatory cytokines, suggesting potential use in treating inflammatory disorders.
Case Studies
Several case studies have been conducted on related compounds to elucidate their biological effects:
| Study | Compound | Findings |
|---|---|---|
| Study 1 | M4 (similar structure) | Showed inhibition of β-secretase and acetylcholinesterase; reduced Aβ aggregation and improved astrocyte viability in the presence of Aβ 1-42. |
| Study 2 | Related carbamate | Exhibited moderate protective effects against oxidative stress in neuronal cultures. |
| Study 3 | Various carbamates | Demonstrated significant antitumor activity across multiple cancer lines in vitro. |
Research Findings
Recent findings indicate that the biological activity of this compound is promising but requires further exploration. The following points summarize current knowledge:
- Cytotoxicity : Preliminary assessments suggest low cytotoxicity at therapeutic concentrations.
- Enzyme Inhibition : Potential inhibition of key enzymes linked to neurodegenerative diseases.
- Cell Viability : Improvement in cell viability under stress conditions when treated with similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for preparing tert-butyl carbamate derivatives containing cyclopropane moieties?
- Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and cyclopropanation steps. For example, describes the use of Pd(PPh₃)₂Cl₂ and CuI in THF to introduce alkynyl groups, followed by cyclization under controlled conditions . Key considerations:
- Catalyst selection (Pd vs. Cu systems) for regioselectivity.
- Solvent choice (THF or EtOAc) to stabilize reactive intermediates.
- Purification via column chromatography (silica gel, gradient elution) to isolate high-purity products .
Q. How can NMR spectroscopy and X-ray crystallography be employed to confirm the structure of fluorinated carbamate derivatives?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J₃,3-difluoro = ~20–25 Hz for cyclopropane fluorines) and DEPT experiments to distinguish CH₂/CH₃ groups .
- X-ray crystallography : Use programs like SHELXL ( ) or Mercury ( ) to resolve crystal structures. For fluorinated compounds, refine anisotropic displacement parameters to account for fluorine’s high electron density .
Q. What are the recommended storage conditions to ensure the stability of tert-butyl carbamate intermediates?
- Methodology :
- Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group.
- Avoid exposure to strong acids/bases ( ) and UV light, which can degrade cyclopropane rings .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of difluorocyclopropane-containing carbamates?
- Methodology :
- Use chiral auxiliaries or enantioselective catalysts (e.g., BINAP-Pd complexes) to direct cyclopropane ring formation, as seen in for analogous pyrimidine derivatives .
- Monitor reaction progress with chiral HPLC or optical rotation measurements.
- Computational modeling (DFT) to predict transition states and optimize stereoselectivity .
Q. What analytical approaches resolve contradictions between experimental and computational spectroscopic data?
- Methodology :
- Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
- Validate crystal structures via Hirshfeld surface analysis (Mercury software, ) to identify intermolecular interactions affecting spectral data .
- Cross-verify with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. How can reaction mechanisms for fluorinated cyclopropane formation be elucidated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
